Gadoxate -

Gadoxate

Catalog Number: EVT-10914295
CAS Number:
Molecular Formula: C23H33GdN3O11+3
Molecular Weight: 684.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of gadoxate involves several key steps. Initially, the process begins with commercially available N-ethyl-L-tyrosinamide, which undergoes aminolysis with an excess of ethylenediamine. This is followed by catalytic hydrogenation to yield S-1-(4-ethoxybenzyl)-3-azapentane-1,5-diamine trihydrochloride. For large-scale production, the ester form of tyrosine is reduced to its corresponding alcohol using sodium borohydride in methanol. The resulting chiral triamine is then converted into the nonstoichiometric sodium salt of ethoxybenzyl diethylenetriaminepentaacetic acid. The final complexation with gadolinium(III) oxide occurs in water at elevated temperatures (80 ºC), producing gadoxate through a series of purification steps, including filtration and pH adjustment. The product typically achieves a purity greater than 98% as determined by high-performance liquid chromatography .

Molecular Structure Analysis

Gadoxate's molecular structure can be represented as follows:

  • Chemical Formula: C22_{22}H30_{30}N3_{3}O7_{7}Gd
  • Molecular Weight: Approximately 500.6 g/mol

The structure features a gadolinium ion coordinated to a chelating ligand composed of a diethylenetriaminepentaacetic acid backbone with an ethoxybenzyl group. This configuration enables gadoxate to exhibit paramagnetic properties essential for MRI contrast enhancement. The presence of two chiral centers results in the formation of diastereomers that can be separated and analyzed using chiral high-performance liquid chromatography .

Chemical Reactions Analysis

Gadoxate participates in several chemical reactions primarily related to its interaction with biological systems and its role as a contrast agent. Upon administration, it undergoes hepatic uptake via organic anion transporting polypeptides, leading to its excretion into the biliary tract. This mechanism is crucial for its function in MRI, where the compound enhances the T1 relaxation time in liver tissues due to its paramagnetic properties. Additionally, gadoxate can react with various biological molecules, influencing its pharmacokinetics and biodistribution within the body .

Mechanism of Action

The mechanism of action for gadoxate involves its selective uptake by hepatocytes following intravenous administration. Once in the bloodstream, gadoxate is transported into liver cells through specific transporters. Within these cells, it alters the magnetic properties of surrounding water protons during MRI scans, resulting in enhanced image contrast. The reduction in T1 relaxation time correlates with the concentration of gadoxate in liver tissues, allowing for accurate assessment of liver function and disease severity .

Physical and Chemical Properties Analysis

Gadoxate exhibits distinct physical and chemical properties that facilitate its use as a contrast agent:

These properties contribute to gadoxate's effectiveness in enhancing MRI images by providing clear delineation between healthy and diseased liver tissues .

Applications

Gadoxate is primarily utilized in medical imaging, especially for:

The compound has significantly improved noninvasive diagnostic capabilities for liver-related conditions, making it an essential tool in modern radiology .

Introduction to Gadoxate in Academic Research

Historical Development and Regulatory Approval Trajectory

The development of gadolinium-based contrast agents (GBCAs) represents a transformative advancement in magnetic resonance imaging (MRI). Gadoxetate disodium (gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid) emerged from systematic efforts to optimize hepatobiliary-specific contrast media. The foundational breakthrough occurred in 1988 with the approval of gadopentetate dimeglumine (Magnevist®), the first clinically available GBCA. This extracellular agent established gadolinium’s role in MRI by leveraging its paramagnetic properties—specifically, seven unpaired electrons that generate a high magnetic moment, effectively shortening T1 relaxation times of adjacent water protons to enhance image contrast [1] [8].

Gadoxetate’s development addressed limitations in liver lesion characterization. Early research in the 1990s focused on modifying gadolinium chelates to enable hepatocyte uptake. Schering AG (now Bayer HealthCare) pioneered this work by incorporating an ethoxybenzyl moiety into the gadolinium chelate structure, creating a lipophilic complex capable of transporter-mediated hepatic uptake. This molecular innovation resulted in gadoxetate’s dual excretion pathway: approximately 50% renal clearance and 50% hepatobiliary elimination in humans, a significant departure from purely extracellular GBCAs [5] [9].

Regulatory milestones shaped gadoxetate’s clinical adoption:

  • 2004: European Medicines Agency approval under the trade name Primovist®
  • 2008: U.S. Food and Drug Administration approval (July 3) as Eovist® [4]
  • 2008: Japanese regulatory approval

These approvals were granted based on pivotal studies demonstrating gadoxetate’s efficacy in detecting and characterizing focal liver lesions, particularly hepatocellular carcinoma and metastases. The agent’s unique pharmacokinetic profile necessitated adapted imaging protocols, with hepatobiliary phase imaging typically acquired 20 minutes post-injection [5] [9]. Globally, over 300 million GBCA doses had been administered by 2016, with hepatobiliary agents like gadoxetate comprising an expanding segment due to their diagnostic versatility in abdominal imaging [1].

Table 1: Evolution of Key Gadolinium-Based Hepatobiliary Contrast Agents [1] [5] [9]

Generic NameTrade Name(s)Approval YearHepatic UptakeExcretion Pathways
Gadobenate dimeglumineMultiHance®2004 (EU)4-5%Renal (95-96%), Biliary (4-5%)
Gadoxetate disodiumPrimovist®/Eovist®2004/2008~50%Renal (50%), Biliary (50%)
Gadofosveset trisodiumVasovist®/Ablavar®2005 (EU)<5%Renal (dominant)

Theoretical Frameworks for Hepatobiliary-Specific Contrast Agents

Molecular Design and Transporter-Mediated Uptake

Gadoxetate’s hepatospecificity arises from deliberate molecular engineering. Its gadolinium ion is chelated by a linear ligand, ethoxybenzyl diethylenetriamine pentaacetic acid, which confers lipophilicity critical for hepatocyte membrane penetration. Unlike extracellular GBCAs, gadoxetate’s ethoxybenzyl group enables recognition by sinusoidal membrane transporters. Organic anion transporting polypeptides (OATP1B1 and OATP1B3 in humans; Oatp1a1 in rats) actively transport gadoxetate into hepatocytes against concentration gradients [2] [5] [8]. This uptake mechanism parallels bilirubin transport, explaining competitive inhibition observed in hyperbilirubinemia [5].

Intracellularly, canalicular multidrug resistance-associated protein 2 (MRP2) mediates gadoxetate excretion into bile. This mechanistic framework was validated through transporter inhibition studies:

  • Bromosulfophthalein reduces hepatic enhancement by >80% in rats [2]
  • Rifampicin (OATP inhibitor) decreases hepatocyte uptake by 40-60% [5]
  • Genetic MRP2 deficiencies (e.g., Dubin-Johnson syndrome) prolong parenchymal retention [2]

Table 2: Key Transporter Systems Governing Gadoxetate Pharmacokinetics [2] [5] [8]

Transport PhaseTransporter FamilySpecific IsoformsLocalizationFunctional Role for Gadoxetate
Hepatic UptakeOrganic Anion Transporting Polypeptides (OATPs)OATP1B1, OATP1B3 (Human); Oatp1a1 (Rat)Basolateral hepatocyte membraneActive uptake from sinusoidal blood
Biliary ExcretionMultidrug Resistance-Associated Proteins (MRPs)MRP2Canalicular membraneEfflux into bile canaliculi

Pharmacokinetic Modeling and Functional Biomarkers

Quantitative pharmacokinetic models translate gadoxetate dynamics into measurable biomarkers of liver function. A compartmental model established in rats characterizes three distinct phases [2] [7]:

  • Vascular distribution: Rapid equilibration in extracellular space (first 2 minutes)
  • Hepatocellular uptake: Michaelis-Menten kinetics (k₁ = uptake rate constant)
  • Biliary excretion: Saturable process governed by Vₘₐₓ (maximum excretion rate) and Kₘ (Michaelis constant)

This model demonstrated dose-dependent reductions in k₁ (-32%) and Vₘₐₓ (-41%) when co-administered with a chemokine receptor antagonist inhibiting OATP/MRP2 [2]. Such findings validate gadoxetate-enhanced MRI as a biomarker for drug-induced liver injury.

In clinical research, novel quantification methods have emerged:

  • Reduction Rate (RR): Measures T1 relaxation time decrease: RR = [(T1ₗᵢᵥₑᵣ ₚᵣₑ − T1ₗᵢᵥₑᵣ ₚₒₛₜ) / T1ₗᵢᵥₑᵣ ₚᵣₑ] × 100 [10]
  • Intracellular Accumulation Capacity (IAC): Adapts extracellular volume fraction calculation to quantify hepatocyte-specific contrast retention:IAC = ECV − [(1/T1𝒷ₗₒₒ𝒹 ₚₒₛₜ − 1/T1𝒷ₗₒₒ𝒹 ₚᵣₑ) / (1 − hematocrit)]where ECV = [(1/T1ₜᵢₛₛᵤₑ ₚₒₛₜ − 1/T1ₜᵢₛₛᵤₑ ₚᵣₑ) / (1/T1𝒷ₗₒₒ𝒹 ₚₒₛₜ − 1/T1𝒷ₗₒₒ𝒹 ₚᵣₑ)] × (1 − hematocrit) [10]

IAC correlates more strongly with synthetic liver function (e.g., serum albumin; Spearman’s ρ=0.364, p=0.003) than RR (ρ=0.285, p=0.022) and better discriminates cirrhosis (mean IAC 2.50 vs. 3.38 in non-cirrhotic livers; p=0.023) [10].

Table 3: Performance of Quantitative Gadoxetate-Enhanced MRI Biomarkers in Liver Function Assessment [7] [10]

BiomarkerCalculation BasisCorrelation with AlbuminDiscrimination of Cirrhosis (AUC)Key Advantages
Reduction Rate (RR)T1 relaxation time reductionρ=0.285 (p=0.022)0.777Simplicity of measurement
Intracellular Accumulation Capacity (IAC)Transporter-mediated uptakeρ=0.364 (p=0.003)0.848Accounts for blood pool effects
Initial Area Under Curve (iAUC-15)Dynamic signal integrationr=-0.651.000Reflects global hepatic function

These frameworks position gadoxetate as both a diagnostic and functional probe, enabling simultaneous lesion characterization and parenchymal function quantification—a paradigm shift in hepatobiliary imaging [7] [10].

Properties

Product Name

Gadoxate

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium(3+)

Molecular Formula

C23H33GdN3O11+3

Molecular Weight

684.8 g/mol

InChI

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3

InChI Key

PCZHWPSNPWAQNF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.